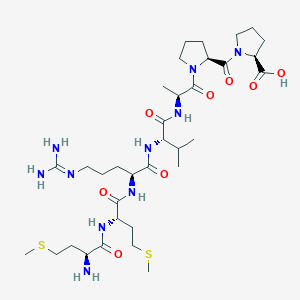![molecular formula C22H29NO2Si B14239772 (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one CAS No. 209257-74-9](/img/structure/B14239772.png)
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidin-2-one core structure, which is substituted at the 6-position with a tert-butyl(diphenyl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a piperidin-2-one derivative with a tert-butyl(diphenyl)silyl group. This protection step is usually carried out using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as column chromatography or recrystallization would be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols, and are typically conducted under mild conditions to preserve the integrity of the piperidin-2-one core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.
科学的研究の応用
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of piperidinone derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, or other advanced materials.
作用機序
The mechanism of action of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(6S)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
(6R)-6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidin-2-one: This compound has a similar structure but with dimethyl groups instead of diphenyl groups, which can affect its reactivity and interactions.
(6R)-6-({[tert-Butyl(trimethyl)silyl]oxy}methyl)piperidin-2-one: Another analog with trimethyl groups, which may have different steric and electronic properties.
Uniqueness
The uniqueness of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one lies in its specific substitution pattern and the presence of the tert-butyl(diphenyl)silyl group. This group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. Additionally, the (6R) configuration may confer specific biological activities that are distinct from those of its enantiomers or analogs.
特性
CAS番号 |
209257-74-9 |
|---|---|
分子式 |
C22H29NO2Si |
分子量 |
367.6 g/mol |
IUPAC名 |
(6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C22H29NO2Si/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-21(24)23-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3,(H,23,24)/t18-/m1/s1 |
InChIキー |
QZMFGYQQZDTOJN-GOSISDBHSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCCC(=O)N3 |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
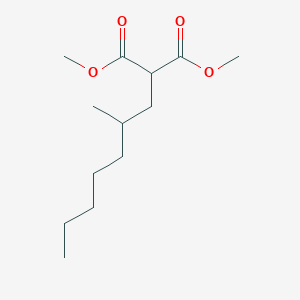
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
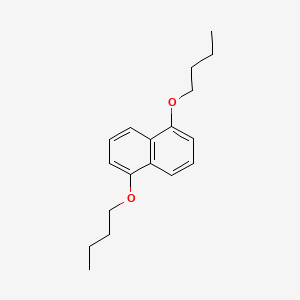
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
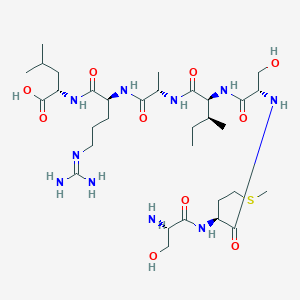
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
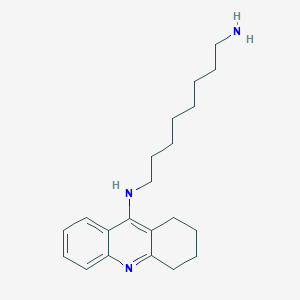
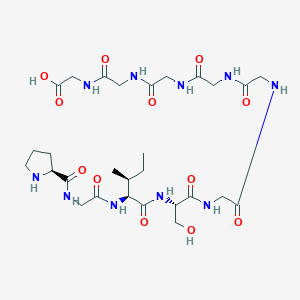
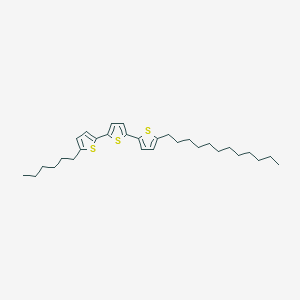
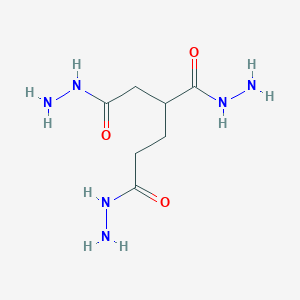
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
